molecular formula C17H18N6S B2959761 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine CAS No. 2034308-80-8

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B2959761
CAS No.: 2034308-80-8
M. Wt: 338.43
InChI Key: WHWBBXMHJMJJAV-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that combines multiple ring structures, including cyclopenta[c]pyridazine, thieno[3,2-d]pyrimidine, and piperazine

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyridazine ring: This can be achieved through the condensation of a suitable dicarbonyl compound with hydrazine, followed by cyclization.

    Synthesis of the thieno[3,2-d]pyrimidine ring: This involves the reaction of a thiophene derivative with a suitable nitrile or amine, followed by cyclization.

    Coupling of the two heterocycles: The cyclopenta[c]pyridazine and thieno[3,2-d]pyrimidine rings are coupled using a piperazine linker under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar compounds to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine include:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, providing a versatile scaffold for various applications.

Properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-2-12-10-15(21-20-13(12)3-1)22-5-7-23(8-6-22)17-16-14(4-9-24-16)18-11-19-17/h4,9-11H,1-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWBBXMHJMJJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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